4-butyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
4-butyl-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O3S/c1-2-3-4-20-5-7-21(8-6-20)25(31)28-22-9-11-23(12-10-22)34(32,33)30-17-15-29(16-18-30)24-19-26-13-14-27-24/h9-14,19-21H,2-8,15-18H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVCGTGXXXXJBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-butyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide involves multiple steps, typically starting with the preparation of the core cyclohexane carboxamide structure. The synthetic route often includes:
Formation of the cyclohexane carboxamide core: This can be achieved through the reaction of cyclohexanecarboxylic acid with an appropriate amine under dehydrating conditions.
Introduction of the butyl group: This step involves alkylation reactions using butyl halides.
Attachment of the pyrazinyl piperazine moiety: This is typically done through nucleophilic substitution reactions involving pyrazine and piperazine derivatives.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
4-butyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the pyrazinyl and piperazine moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the sulfonyl group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures to 4-butyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide exhibit significant antimicrobial properties. For instance, derivatives containing the pyrazin-2-yl and piperazine moieties have been synthesized and tested against various strains of bacteria, including Mycobacterium tuberculosis. These studies have demonstrated that certain derivatives possess IC50 values in the low micromolar range, indicating potent activity against tuberculosis .
Anticancer Properties
The sulfonamide group in this compound has been linked to anticancer activity. Compounds that incorporate sulfonamide functionalities have been shown to inhibit specific enzymes involved in tumor growth and proliferation. Preliminary studies suggest that this compound may interfere with cancer cell signaling pathways, leading to reduced cell viability in vitro .
Neurological Applications
Given the presence of the piperazine structure, there is potential for neuropharmacological applications. Piperazine derivatives are often explored for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This could position the compound as a candidate for treating disorders such as anxiety or depression .
Case Study 1: Antitubercular Activity
In a study evaluating a series of related compounds, several demonstrated significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM. Compounds structurally similar to this compound were among those tested, revealing promising results that warrant further investigation into their mechanisms of action and therapeutic potential .
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was performed on various derivatives of compounds related to this molecule using human embryonic kidney cells (HEK-293). The results indicated that most active compounds were non-toxic at effective concentrations, suggesting a favorable safety profile for further development .
Data Table: Comparative Analysis of Similar Compounds
| Compound Name | Structure | Antimicrobial Activity (IC50 μM) | Anticancer Activity | Notes |
|---|---|---|---|---|
| Compound A | Structure A | 1.35 | Moderate | Effective against TB |
| Compound B | Structure B | 2.18 | High | Promising anticancer properties |
| This compound | Complex Structure | TBD | TBD | Potential for multiple applications |
Mechanism of Action
The mechanism of action of 4-butyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The pyrazinyl piperazine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity to its targets, thereby modulating biological pathways involved in disease processes .
Comparison with Similar Compounds
Piperazine-Based Analogues with Varied Substituents
Key Compounds :
- Compound 17 : 4-(thiophen-2-yl)-N-(4-(4-(trifluoromethyl)phenyl)butanamide ().
- Compound 18 : 4-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one ().
- Compound 19 : 1-(4-(thiophen-2-yl)butyl)-4-(4-(trifluoromethyl)phenyl)piperazine ().
| Feature | Target Compound | Compound 17 | Compound 18 | Compound 19 |
|---|---|---|---|---|
| Core Structure | Cyclohexanecarboxamide + sulfonamide | Butanamide | Piperazine-linked ketone | Piperazine + alkyl chain |
| Piperazine Subst. | Pyrazine-2-yl | None | 4-(trifluoromethyl)phenyl | 4-(trifluoromethyl)phenyl |
| Linker | Sulfonyl | Amide | Ketone | Alkyl chain |
| Key Groups | Butyl, pyrazine | Thiophene, CF3-phenyl | Thiophene, CF3-phenyl | Thiophene, CF3-phenyl |
Comparison :
- Piperazine Modifications : The target compound’s pyrazine-substituted piperazine is distinct from the trifluoromethylphenyl groups in Compounds 17–17. Pyrazine’s electron-deficient aromatic system may enhance hydrogen bonding or π-π stacking compared to the electron-withdrawing CF3 group .
- Linker Flexibility : The sulfonyl group in the target compound provides rigidity and polarity, contrasting with the more flexible amide (Compound 17) or alkyl (Compound 19) linkers. This could influence target selectivity and metabolic stability .
Carboxamide-Containing Analogues
Key Compound : N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ().
| Feature | Target Compound | N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide |
|---|---|---|
| Core Structure | Cyclohexanecarboxamide + sulfonamide | Piperazine-carboxamide |
| Aromatic Subst. | Pyrazine-2-yl | 4-Chlorophenyl |
| Conformation | Chair (piperazine inferred) | Chair (piperazine confirmed) |
Comparison :
- Carboxamide Position : The target compound’s carboxamide is part of a cyclohexane ring, increasing steric bulk compared to the simpler piperazine-carboxamide in . This bulk may reduce solubility but improve receptor binding specificity .
- Aromatic Substituents: The pyrazine in the target compound vs. chlorophenyl in ’s analogue highlights divergent electronic profiles.
Biological Activity
4-butyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure incorporates a cyclohexanecarboxamide moiety, which is linked to a piperazine ring substituted with a pyrazine group and a sulfonyl phenyl group. These functional groups are crucial for the compound's biological activity.
The primary mechanism of action for this compound appears to involve the antagonism of specific receptors. Research indicates that compounds with similar structures often target G-protein coupled receptors (GPCRs), particularly those involved in inflammatory pathways and neuropharmacological effects .
Antimicrobial Activity
Studies have demonstrated that derivatives of similar piperazine compounds exhibit notable antibacterial properties. For instance, compounds evaluated for their antibacterial activity against various strains have shown effectiveness, suggesting that this compound may also possess such properties .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE), which is critical in neurodegenerative diseases like Alzheimer's. Inhibitors of AChE can enhance cholinergic neurotransmission, providing symptomatic relief in such conditions .
Case Study 1: Anticancer Potential
A study focused on the anticancer activity of piperazine derivatives found that compounds similar to this compound exhibited significant cytotoxic effects on cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Case Study 2: Neuropharmacological Effects
Another investigation into the neuropharmacological effects of related piperazine compounds revealed their potential as selective dopamine receptor modulators. This suggests that this compound could be explored for treating conditions like schizophrenia or depression by modulating dopaminergic pathways .
Comparative Biological Activity Table
| Compound | Activity | IC50/EC50 Values | Target |
|---|---|---|---|
| This compound | Antibacterial | TBD | Bacterial Strains |
| Piperazine Derivative A | AChE Inhibition | 0.5 µM | AChE |
| Piperazine Derivative B | Anticancer | 15 µM (HeLa Cells) | Cancer Cell Lines |
| Piperazine Derivative C | Dopamine D3 Receptor Modulation | 10 µM | D3 Receptor |
Q & A
Q. What are the standard synthetic routes for preparing 4-butyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Preparation of intermediates such as 4-(pyrazin-2-yl)piperazine via nucleophilic substitution or coupling reactions under inert atmospheres .
- Step 2: Sulfonylation of the piperazine intermediate with 4-nitrobenzenesulfonyl chloride, followed by reduction to yield the sulfonamide .
- Step 3: Coupling of the sulfonamide intermediate with 4-butylcyclohexanecarboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Purification: Column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH gradients) and recrystallization (e.g., from ethanol/chloroform mixtures) are critical for isolating high-purity products .
Q. What analytical techniques are used to confirm the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (LCMS/HRMS): Molecular ion peaks (e.g., [M+H]⁺) are matched with theoretical masses (±5 ppm error) .
- Elemental Analysis: Confirms C, H, N, S composition (e.g., ±0.4% deviation) .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
Methodological Answer:
- Solubility Screening: Use DMSO for stock solutions (10–50 mM) followed by dilution in assay buffers (PBS, pH 7.4). Dynamic light scattering (DLS) detects precipitation .
- Stability Studies:
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s receptor binding affinity?
Methodological Answer:
- Key Modifications:
- Piperazine Substitution: Replace pyrazine with 2-methoxyphenyl or 2,3-dichlorophenyl groups to enhance D3 receptor selectivity .
- Sulfonamide Linker: Introduce methyl or acetyl groups to modulate lipophilicity and blood-brain barrier penetration .
- Assays:
- Radioligand Binding: Use [³H]spiperone in competition assays (Kₐ values for D2/D3 receptors) .
- Functional Assays: Measure cAMP inhibition in CHO-K1 cells expressing human D3 receptors .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Case Example: Discrepancies in IC₅₀ values between cell-free and cell-based assays may arise from off-target effects or metabolite interference.
- Approach:
- Metabolite Profiling: Use LC-HRMS to identify active/inactive metabolites .
- Counter-Screens: Test against related receptors (e.g., 5-HT₁A, α₁-adrenergic) to rule out promiscuity .
- Molecular Dynamics (MD): Simulate ligand-receptor interactions to identify key binding residues (e.g., Asp110 in D3 receptors) .
Q. What strategies are recommended for improving enantiomeric purity during synthesis?
Methodological Answer:
- Chiral Resolution: Use preparative chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol) to separate enantiomers .
- Asymmetric Synthesis: Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclohexanecarboxamide formation .
- Quality Control: Monitor enantiomeric excess (ee) via polarimetry or chiral SFC .
Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?
Methodological Answer:
Q. What computational tools are effective for predicting off-target interactions?
Methodological Answer:
- Docking: Use AutoDock Vina or Schrödinger Glide to screen against Pharmaprojects or ChEMBL databases .
- Machine Learning: Train QSAR models (e.g., Random Forest) on datasets of D3 receptor ligands to predict toxicity .
- Pathway Analysis: Map predicted targets to KEGG pathways (e.g., dopaminergic signaling) using Cytoscape .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
